2-Fluoro-3-methylpyridine

Descripción general

Descripción

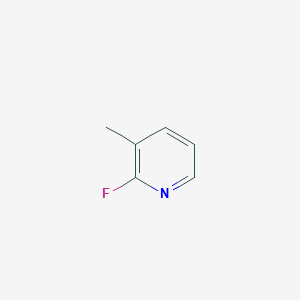

2-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring. This compound is known for its clear, colorless to light yellow liquid appearance and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-3-methylpyridine can be synthesized by reacting 2-amino-3-methylpyridine with 40% fluoroboric acid. This reaction involves the substitution of the amino group with a fluorine atom, facilitated by the fluoroboric acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of fluorinating agents such as complex aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). This method yields a mixture of fluorinated pyridines, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like butyl ammonium fluoride in dimethylformamide at room temperature can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

Substitution: Products like 2-phenyl-3-methylpyridine and 2-(4-chlorophenyl)-3-methylpyridine.

Oxidation: Products like 2-fluoronicotinic acid.

Reduction: Various reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-3-methylpyridine serves as a versatile building block in organic synthesis due to its unique reactivity profile. It is utilized in the synthesis of various pharmaceuticals and agrochemicals, enhancing the reactivity and selectivity of reactions.

- Case Study: Synthesis of Pyridine Derivatives

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing diverse pyridine derivatives through nucleophilic substitution reactions. The presence of the fluorine atom significantly increased the electrophilicity of the carbon atoms, facilitating smoother reaction pathways .

Medicinal Chemistry

The compound has gained attention in medicinal chemistry due to its role as an intermediate in drug development.

- Case Study: Anticancer Agents

Research highlighted in Bioorganic & Medicinal Chemistry Letters noted that derivatives of this compound exhibited promising anticancer activity. These derivatives were synthesized and tested for their efficacy against various cancer cell lines, showing potential as lead compounds for further development .

Agrochemicals

This compound is also employed in the formulation of agrochemical products, particularly herbicides and fungicides.

- Case Study: Herbicide Development

A patent filed by a leading agrochemical company described the use of this compound as a key intermediate in developing selective herbicides. The fluorinated compound improved the herbicide's ability to target specific plant species while minimizing damage to crops, thus enhancing agricultural productivity .

Material Science

In material science, this compound is explored for its potential applications in creating new materials with enhanced properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methylpyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of specific enzymes or receptors, making it useful in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-methylpyridine

- 2-Fluoro-5-methylpyridine

- 3-Fluoropyridine

Uniqueness

2-Fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

2-Fluoro-3-methylpyridine (CAS No. 2369-18-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and recent research findings.

Molecular Formula: CHFN

Molecular Weight: 111.12 g/mol

Boiling Point: Not available

Log P (octanol-water partition coefficient): 1.75, indicating moderate lipophilicity, which is important for membrane permeability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to hydrophobic pockets within proteins, which may increase the specificity and efficacy of interactions with molecular targets .

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

2. Enzyme Inhibition

The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibition may lead to altered pharmacokinetics of co-administered drugs.

3. Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. This property could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in Scientific Reports demonstrated that derivatives of this compound exhibited significant inhibitory activity against p38 MAP kinase, a key regulator in inflammatory responses. The most potent derivatives showed over a 100-fold increase in inhibition compared to standard compounds .

- Another investigation focused on the synthesis of fluorinated pyridines, including this compound, revealing its potential as a scaffold for developing new therapeutic agents targeting various diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Molecular Weight | CYP1A2 Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | 111.12 g/mol | Yes | Moderate |

| 4-Fluoro-3-methylpyridine | 111.12 g/mol | No | Low |

| 3-Methylpyridine | 93.13 g/mol | No | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3-methylpyridine, and what factors influence yield optimization?

- Methodology :

- Nucleophilic halogenation : Fluorination of 3-methylpyridine derivatives using reagents like KF in the presence of transition-metal catalysts (e.g., Ni) under controlled temperatures (80–120°C). Yield optimization depends on reaction time, solvent polarity (e.g., DMF), and catalyst loading .

- Cross-coupling reactions : Palladium-catalyzed coupling of fluorinated aryl halides with methyl-substituted pyridine precursors. Steric hindrance from the methyl group may require higher catalyst activity (e.g., Pd(PPh₃)₄) .

- Key considerations : Monitor reaction progress via GC-MS or HPLC to avoid over-fluorination byproducts.

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Analytical techniques :

- GC-MS : Identifies volatile impurities and confirms molecular ion peaks (e.g., m/z 111.11 for C₆H₆FN) .

- ¹H/¹⁹F NMR : Distinguishes fluorine coupling patterns (e.g., J₃-F ≈ 8–12 Hz) and methyl group integration (δ ~2.3 ppm for CH₃) .

- Elemental analysis : Validates C/F/N ratios (±0.3% deviation) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Hazard mitigation :

- Use fume hoods (ventilation ≥ 0.5 m/s) to prevent inhalation of volatile vapors .

- Wear nitrile gloves and chemical-resistant goggles (ANSI Z87.1 standard) due to skin/eye irritation risks .

- Store in sealed containers under inert gas (N₂/Ar) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Mechanistic insights :

- Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position (C-5) relative to fluorine. Steric effects from the methyl group (C-3) further limit reactivity at adjacent positions .

- Experimental validation : Nitration studies show predominant C-5 nitro product formation (≥75% yield) under mild HNO₃/H₂SO₄ conditions .

- Data contradiction : Competing C-4 substitution (≤15%) may occur in polar aprotic solvents (e.g., DCE), necessitating solvent optimization .

Q. What are the stability challenges of this compound under high-temperature or acidic conditions?

- Degradation pathways :

- Thermal decomposition : At >150°C, defluorination generates 3-methylpyridine and HF gas (detected via FTIR) .

- Acidic hydrolysis : Protonation at the pyridine nitrogen leads to ring-opening, forming glutaconic acid derivatives (confirmed by LC-MS) .

- Mitigation : Use buffered reaction media (pH 6–8) and avoid prolonged heating above 100°C.

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- DFT-based approaches :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C-4 position typically shows higher electrophilicity (f⁺ ≈ 0.15) compared to C-5 .

- Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize ligand-catalyst pairings (e.g., BINAP/Pd) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Challenges :

- Co-elution of methyl-substituted byproducts (e.g., 2-Fluoro-4-methylpyridine) in GC .

- Low sensitivity for HF detection in aqueous waste streams .

- Solutions :

- Use 2D-LC (HILIC/RP) with dual-wavelength UV detection (210 nm/254 nm) for impurity profiling .

- Employ ion-selective electrodes for real-time HF monitoring during hydrolysis .

Propiedades

IUPAC Name |

2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXUFPYCAWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287568 | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-18-8 | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51591 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2369-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.